4,4'-Oxydibutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Oxydibutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4’-oxybis(butan-1-ol) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . Another method includes the hydrolysis of 4,4’-oxybis(butyronitrile) under acidic or basic conditions to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of 4,4’-Oxydibutanoic acid typically involves the large-scale oxidation of 4,4’-oxybis(butan-1-ol) using environmentally friendly oxidizing agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxydibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex molecules.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The ether linkage allows for substitution reactions, where one of the butanoic acid units can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers, depending on the reagents and conditions used .
Scientific Research Applications
4,4’-Oxydibutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Oxydibutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites and interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Oxobutanoic acid: A simpler analog with a single carboxylic acid group and a ketone group.
4,4’-Oxydipropanoic acid: Similar structure but with propanoic acid units instead of butanoic acid units.
Adipic acid: A dicarboxylic acid with a similar chain length but without the ether linkage.
Uniqueness
4,4’-Oxydibutanoic acid is unique due to its ether linkage, which imparts different chemical and physical properties compared to other dicarboxylic acids.
Properties
Molecular Formula |
C8H14O5 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(3-carboxypropoxy)butanoic acid |
InChI |
InChI=1S/C8H14O5/c9-7(10)3-1-5-13-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI Key |
RHIVLTKIJSCFNW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COCCCC(=O)O |
Origin of Product |
United States |
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